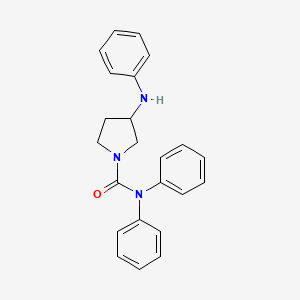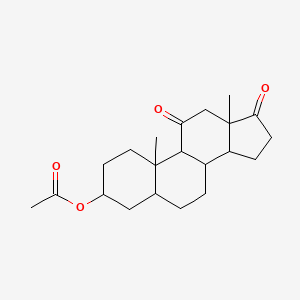
3,4-Dihydro-4-phenyl-2(1H)-quinazolinethione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydro-4-phenyl-2(1H)-quinazolinethione: is an organic compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This specific compound is characterized by the presence of a phenyl group at the 4-position and a thione group at the 2-position of the quinazoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-4-phenyl-2(1H)-quinazolinethione typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzophenone with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazolinethione ring.
Reaction Conditions:
Reagents: 2-aminobenzophenone, thiourea
Catalyst: Acid (e.g., hydrochloric acid)
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
3,4-Dihydro-4-phenyl-2(1H)-quinazolinethione: undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the quinazoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydro derivatives
Substitution: Halogenated or aminated derivatives
科学研究应用
3,4-Dihydro-4-phenyl-2(1H)-quinazolinethione:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 3,4-Dihydro-4-phenyl-2(1H)-quinazolinethione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions.
相似化合物的比较
3,4-Dihydro-4-phenyl-2(1H)-quinazolinethione: can be compared with other quinazoline derivatives, such as:
Quinazoline: Lacks the thione group and has different chemical properties.
4-Phenylquinazoline: Similar structure but lacks the dihydro and thione groups.
2-Methyl-3,4-dihydroquinazoline: Similar structure but with a methyl group instead of a phenyl group.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
63917-28-2 |
|---|---|
分子式 |
C14H12N2S |
分子量 |
240.33 g/mol |
IUPAC 名称 |
4-phenyl-3,4-dihydro-1H-quinazoline-2-thione |
InChI |
InChI=1S/C14H12N2S/c17-14-15-12-9-5-4-8-11(12)13(16-14)10-6-2-1-3-7-10/h1-9,13H,(H2,15,16,17) |
InChI 键 |
KGYGEGTZCZIKMX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3NC(=S)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11998400.png)

![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11998414.png)





![2-(4-bromo-2-cyanophenoxy)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11998459.png)

![Acetamide, n-[1-(4-nitrobenzoyl)ethenyl]-](/img/structure/B11998483.png)

![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11998495.png)

